5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile
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Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its versatile synthetic applicability and interesting pharmacological properties. Thiophenes are widely used as building blocks in many agrochemicals and pharmaceuticals, including antibacterial, antifungal, analgesic, anti-inflammatory, antioxidant, local anesthetic, and antitumor agents .
Preparation Methods
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Another approach includes the solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives using high-speed vibration milling with Et2NH as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include elemental sulfur, malononitrile, and various organic and inorganic bases such as Na2CO3, KF, K2CO3, and NaHCO3 . Major products formed from these reactions include 2-aminothiophene-3-carbonitrile derivatives, which have been shown to possess significant antimicrobial and antifungal activity .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its antimicrobial and antifungal properties, particularly against methicillin-resistant Staphylococcus aureus In industry, it is used in the production of liquid crystals and other advanced materials .
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The combination of thiophene and cyclopentane in its structure increases the height/width ratio and linearity of the mesogens, which can stabilize the liquid crystal phase . This stabilization is crucial for its applications in liquid crystal technology. Additionally, its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile can be compared with other similar compounds such as 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid and 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile . These compounds share similar structural features and pharmacological properties but differ in their specific applications and reactivity. For example, 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid is used in the synthesis of arylidene derivatives with antimicrobial activity, while 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is used in the production of liquid crystals .
Properties
Molecular Formula |
C8H7NS |
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Molecular Weight |
149.21 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile |
InChI |
InChI=1S/C8H7NS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3H2 |
InChI Key |
HDVPNKAYACUFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C#N |
Origin of Product |
United States |
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